5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been refined over time to achieve greater efficiency and environmental sustainability. A notable approach involves a one-step catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, S8, and formamide. This method is highlighted for its step economy and green chemistry aspects, minimizing the need for chromatographic purification and reducing catalyst loading (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thienopyrimidinone derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These studies reveal the planarity of the thienopyridine ring and the specific dihedral angles, providing insights into the compound's conformation and potential intermolecular interactions (Liu et al., 2006).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including cyclization and substitution, to produce a wide range of derivatives. The aza-Wittig reaction is a key step in synthesizing these compounds, allowing for the introduction of different substituents and functional groups. This versatility underscores the chemical reactivity and potential for generating diverse molecular entities (Liu & He, 2008).
properties
IUPAC Name |
5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-7-9-17(10-8-15)18-13-25-20-19(18)21(24)23(14-22-20)12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFCHUTLAMDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one |
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